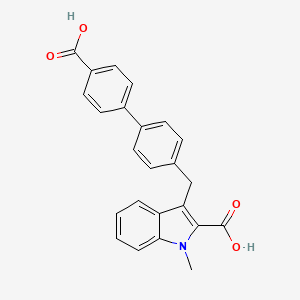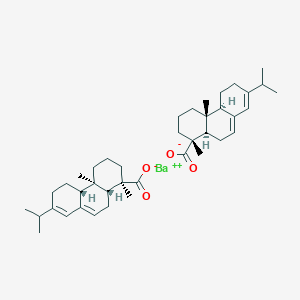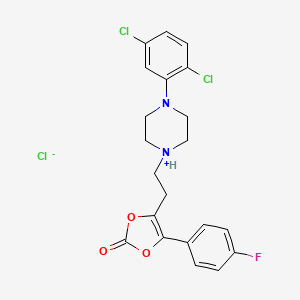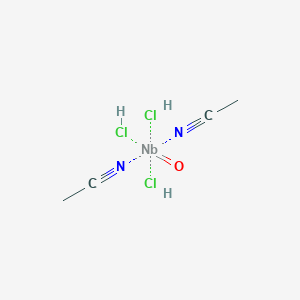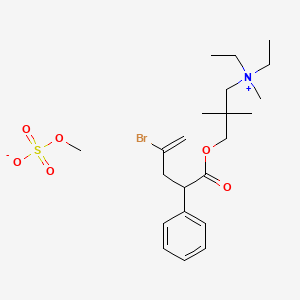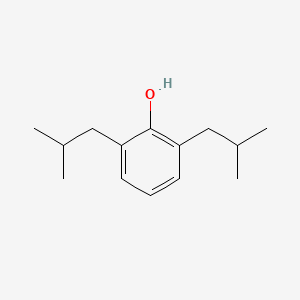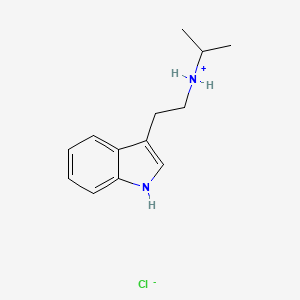
3-(2-(Isopropylamino)ethyl)indole monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Isopropylamino)ethyl)indole monohydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative.
Amination: The indole derivative undergoes a reaction with isopropylamine to introduce the isopropylamino group.
Cyclization: The intermediate product is then cyclized to form the indole ring structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as using water as a solvent, can be employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-(2-(Isopropylamino)ethyl)indole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
3-(2-(Isopropylamino)ethyl)indole monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
- 3-(2-Aminopropyl)indole monohydrochloride
- Indole-3-acetic acid
- Indole-3-carboxaldehyde
Uniqueness
3-(2-(Isopropylamino)ethyl)indole monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it has a unique combination of functional groups that make it particularly interesting for research and industrial applications .
特性
CAS番号 |
63938-60-3 |
|---|---|
分子式 |
C13H19ClN2 |
分子量 |
238.75 g/mol |
IUPAC名 |
2-(1H-indol-3-yl)ethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H |
InChIキー |
YWUSKBYLXZPMRG-UHFFFAOYSA-N |
正規SMILES |
CC(C)[NH2+]CCC1=CNC2=CC=CC=C21.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)
